molecular formula C15H14FNO3 B1370587 [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid CAS No. 913837-59-9

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Cat. No.: B1370587
CAS No.: 913837-59-9
M. Wt: 275.27 g/mol
InChI Key: VIASZBWVLWKWSG-UHFFFAOYSA-N
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Description

[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid (Compound ID: 2051492 in ) is a pyrrole-derived carboxylic acid characterized by a fluorine-substituted phenyl ring at position 5, an acetyl group at position 3, and a methyl group at position 2 of the pyrrole core. This compound is part of a broader class of pyrrole derivatives studied for their pharmacological and material science applications. Its molecular formula is C₁₆H₁₅FNO₃, with a molecular weight of 289.30 g/mol (based on analogous compounds in ).

Properties

IUPAC Name

2-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-9-13(10(2)18)7-14(17(9)8-15(19)20)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASZBWVLWKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC(=O)O)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for developing new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in Carboxylic Acid Chain Length

Compound Name Structure Molecular Formula Molecular Weight Key Properties Reference
[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid Acetic acid chain C₁₆H₁₅FNO₃ 289.30 Higher polarity, increased solubility in aqueous media
3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid Propanoic acid chain C₁₇H₁₇FNO₃ 301.34 Enhanced lipophilicity (logP ~3.5–4.0*), reduced solubility

Implications :

  • The acetic acid derivative’s shorter chain favors solubility and bioavailability, while the propanoic acid analog’s extended chain increases logP, making it more membrane-permeable but less water-soluble .

Substituent Modifications on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
This compound 4-Fluorophenyl C₁₆H₁₅FNO₃ 289.30 Moderate electron-withdrawing effect; enhances metabolic stability
3-[3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid 4-Methoxyphenyl C₁₈H₂₀NO₄ 314.36 Electron-donating methoxy group; increased logP (logP ~4.5)

Implications :

Core Heterocycle Modifications

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties Reference
This compound Pyrrole C₁₆H₁₅FNO₃ 289.30 Planar structure; moderate hydrogen-bonding capacity
[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid Pyrazole C₁₂H₁₁FN₂O₂ 234.23 Increased hydrogen-bonding (two N atoms); lower molecular weight

Implications :

Functional Group Additions for Bioactivity

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties Reference
This compound Acetic acid C₁₆H₁₅FNO₃ 289.30 Acidic (pKa ~4.5–5.0*); suitable for salt formation
3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide Benzothiazole-propanamide C₂₄H₂₂FN₃O₂S 435.52 High lipophilicity (logP ~5.0*); potential CNS penetration

Implications :

  • Amidation of the carboxylic acid (e.g., benzothiazole-propanamide) introduces a bulky, lipophilic group, favoring blood-brain barrier penetration but reducing solubility .

Impact of Halogen Substitutions

Compound Name Halogen Molecular Formula Molecular Weight Key Properties Reference
This compound Fluorine C₁₆H₁₅FNO₃ 289.30 Enhanced stability; minimal steric hindrance
3-[3-Acetyl-5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl]-N-[(3-bromophenyl)methyl]propanamide Bromine C₂₃H₂₂Br₂FN₂O₂ 457.34 High molecular weight (457.34); increased logP (4.68)

Implications :

    Biological Activity

    The compound [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid , also known by its CAS number 913837-60-2 , is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

    The molecular formula of the compound is C16H16FNO3C_{16}H_{16}FNO_3, with a molecular weight of approximately 289.3 g/mol . Its structure features a pyrrole ring substituted with an acetyl group and a fluorophenyl moiety, which may contribute to its biological activity.

    PropertyValue
    Molecular FormulaC16H16FNO3
    Molecular Weight289.3 g/mol
    CAS Number913837-60-2
    Density1.2 ± 0.1 g/cm³
    Boiling Point478.4 ± 45.0 °C
    Flash Point243.1 ± 28.7 °C

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

    • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key proteins involved in cell proliferation and survival, such as MDM2, which is known to regulate p53 activity in cancer cells .

    Cytotoxicity Studies

    In vitro studies have demonstrated that this compound exhibits cytotoxicity against several human cancer cell lines:

    Cell LineIC50 (µg/mL)
    H460 (Lung)193.93
    A549 (Lung)208.58
    HT-29 (Colon)238.14
    SMMC-7721 (Liver)274.60

    These findings suggest that the compound has a promising profile for further development as an anticancer agent.

    Case Studies

    Case Study 1: Anticancer Efficacy

    A study published in Nature evaluated the efficacy of various pyrrole derivatives against human cancer cell lines, noting that compounds similar to this compound showed promising results in reducing cell viability in vitro . The study highlighted the importance of structural modifications in enhancing cytotoxic activity.

    Case Study 2: Mechanistic Insights

    Research conducted on related compounds has provided insights into potential mechanisms by which these pyrrole derivatives induce apoptosis in cancer cells. The inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways were observed, suggesting a multifaceted approach to their anticancer activity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
    Reactant of Route 2
    [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.